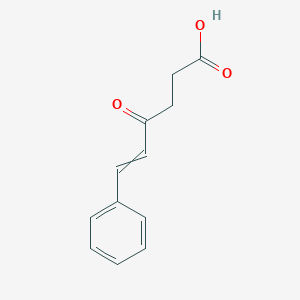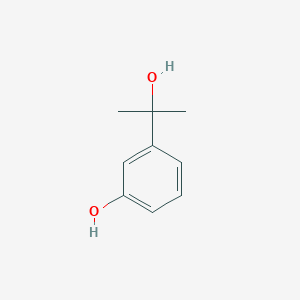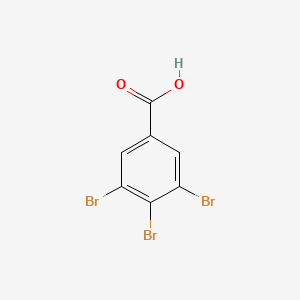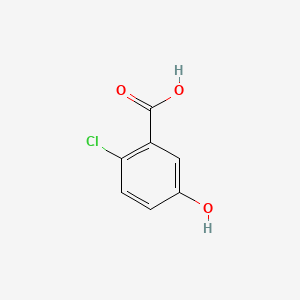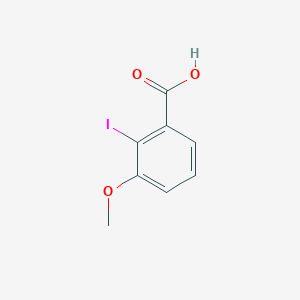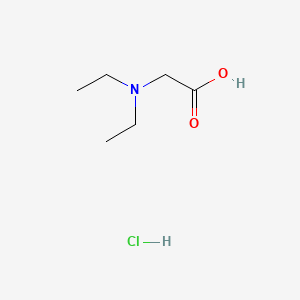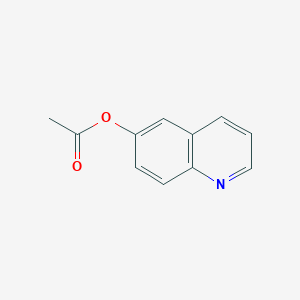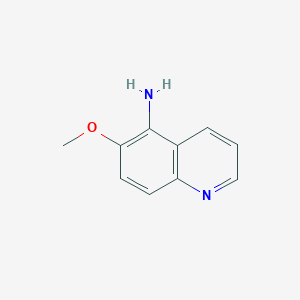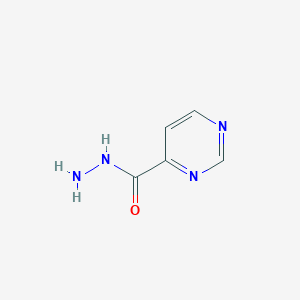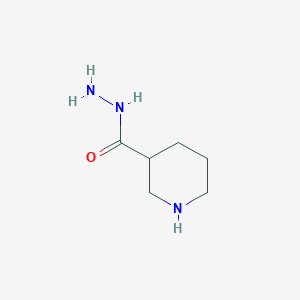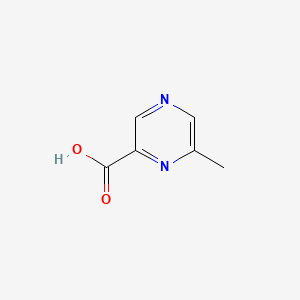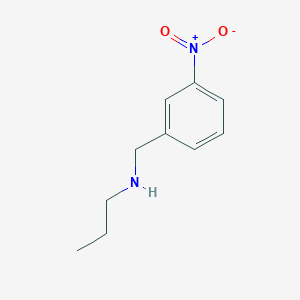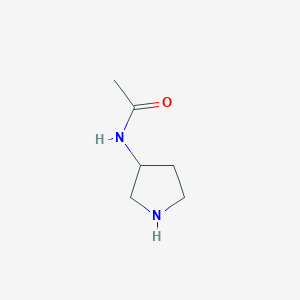
3-Acetamidopyrrolidine
Overview
Description
3-Acetamidopyrrolidine: is a chemical compound with the molecular formula C₆H₁₂N₂O. It is a derivative of pyrrolidine, where an acetamido group is attached to the third carbon of the pyrrolidine ring. This compound is known for its applications in organic synthesis and as a building block in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidopyrrolidine typically involves the acylation of pyrrolidine. One common method is the reaction of pyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same acylation reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamidopyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form 3-aminopyrrolidine.
Substitution: It can undergo nucleophilic substitution reactions where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 3-aminopyrrolidine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Acetamidopyrrolidine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These studies help in understanding the biological pathways and developing new therapeutic agents .
Medicine: The compound is explored for its potential use in developing drugs for neurological disorders and pain management. Its derivatives have shown promise in preclinical studies as anticonvulsants and analgesics .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a precursor for various specialty chemicals .
Mechanism of Action
The mechanism of action of 3-acetamidopyrrolidine and its derivatives involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. Others modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
3-Aminopyrrolidine: A reduction product of 3-acetamidopyrrolidine, used in similar applications.
N-3-Pyrrolidinylacetamide: Another derivative with similar chemical properties and applications.
3-(N-Acetyl-N-ethylamino)pyrrolidine: A structurally related compound with different substituents on the pyrrolidine ring.
Uniqueness: this compound is unique due to its specific acetamido substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
N-pyrrolidin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCCJUCOIKLZNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501000371 | |
| Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79286-74-1 | |
| Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetamidopyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3-Acetamidopyrrolidine?
A1: this compound serves as a key intermediate in the synthesis of Clinafloxacin, a fluoroquinolone antibiotic. One documented approach [] involves a multi-step synthesis starting from ethyl acrylate. Initially, ethyl 3-benzylaminopropionate is synthesized and then subjected to a series of reactions including N alkylation, Dieckmann cyclization, decarboxylation, oximation, and catalytic hydrogenation to yield amino-1-benzylapyrrolidine. Finally, this compound is obtained from amino-1-benzylapyrrolidine through a reaction sequence that yields a 20% overall yield based on the initial ethyl acrylate. []
Q2: What is the role of this compound in Clinafloxacin synthesis?
A2: this compound acts as a crucial building block in the synthesis of Clinafloxacin. Specifically, it undergoes a condensation reaction with 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This condensation, followed by chlorination and hydrolysis steps, leads to the formation of Clinafloxacin. This synthetic route achieves an overall yield of 21.3% for Clinafloxacin. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
